molecular formula C27H26BrNO7 B1193561 (-)-SDS-1-021

(-)-SDS-1-021

Cat. No. B1193561
M. Wt: 556.409
InChI Key: VVCMGKRXILWBQB-PXIJUOARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-SDS-1-021 is a Novel selective inhibitor of the RNA helicase, eIF4A, being more active than silvestrol with respect to stimulating eIF4A RNA binding activity, inhibiting translation, and affecting cell viability.

Scientific Research Applications

Security for the Scientific Data Services Framework

  • Overview : This study discusses the importance of security in scientific data sharing, focusing on a lightweight access control model for secure data services in distributed settings, such as HPC clusters. The paper presents an authorization service model for SDS, a framework offering performance-optimized data access and analysis (Kim, Dong, Byna, & Wu, 2015).

SDS@hd – Scientific Data Storage

  • Key Points : SDS@hd is a central storage service for large-scale scientific data, supporting fast and secure file system storage. It highlights user authentication and data protection through encryption and secure transfer protocols. This service operates at the computing center of Heidelberg University and is accessible to researchers across Baden-Württemberg (Baumann, Heuveline, Mattes, Richling, & Siebler, 2018).

Data Management to Support Reproducible Research

  • Insights : This paper describes tools for scientific data management (SDM) designed to support scientific transparency and reproducibility. It emphasizes the benefits of using SDM tools early in the research project for data integrity and reuse of data and computational methods (Wandell, Rokem, Perry, Schaefer, & Dougherty, 2015).

Application of Scientific Data Management System in Experimental Data Management

  • Highlights : This study discusses the characteristics and application of the Scientific Data Management System (SDMS) in managing experimental data. It provides insights into the functionality, advantages, and potential improvements in experimental data management in healthcare settings (Yuanhui, 2010).

Parallel Query Evaluation as a Scientific Data Service

  • Findings : The paper introduces a framework called Scientific Data Services (SDS), aiming to provide efficient data management on scientific file formats. It focuses on parallel querying service and demonstrates significant speedups in data access for plasma physics analysis applications (Dong, Byna, & Wu, 2014).

properties

Product Name

(-)-SDS-1-021

Molecular Formula

C27H26BrNO7

Molecular Weight

556.409

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(4-Bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

InChI

InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1

InChI Key

VVCMGKRXILWBQB-PXIJUOARSA-N

SMILES

O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C35)NOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(-)-SDS-1-021

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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